2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring fused to a pyrido[3,4-d]pyrimidine core. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Cyclization to Form the Pyrido[3,4-d]pyrimidine Core: The piperidine derivative is then subjected to cyclization reactions to form the pyrido[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis.
Tasocitinib: Another Janus kinase inhibitor with similar applications.
Uniqueness
2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthesis and potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
917748-99-3 |
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Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H20N4O/c1-9-3-6-17(7-4-9)13-15-11-8-14-5-2-10(11)12(18)16-13/h9,14H,2-8H2,1H3,(H,15,16,18) |
InChI Key |
VFTFYLBCSSHDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(CCNC3)C(=O)N2 |
Origin of Product |
United States |
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